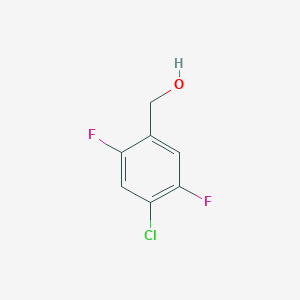![molecular formula C13H21NO3 B3119561 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol CAS No. 251908-13-1](/img/structure/B3119561.png)
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol
描述
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
准备方法
The preparation of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out under the action of a catalyst to obtain 2-[2-(2-aminoethoxy)ethoxy]ethanol . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation.
化学反应分析
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonyl chloride produces 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, while the reaction with sodium azide yields 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate .
科学研究应用
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a linker in the synthesis of protein degradation targeting chimeras (PROTACs), which are used to study protein-protein interactions and cellular processes . In industry, it is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. As a PROTAC linker, it facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific molecular targets and pathways involved depend on the structure of the PROTAC molecule and the target protein.
相似化合物的比较
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol can be compared with other similar compounds, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(Diethylamino)ethoxy]ethanol . These compounds share similar structural features but differ in their functional groups and properties. For example, 2-[2-(2-Aminoethoxy)ethoxy]ethanol has an amino group instead of a benzylamino group, which affects its reactivity and applications . Similarly, 2-[2-(Diethylamino)ethoxy]ethanol has a diethylamino group, which imparts different chemical and physical properties
属性
IUPAC Name |
2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-7-9-17-11-10-16-8-6-14-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWSYTYYOPMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
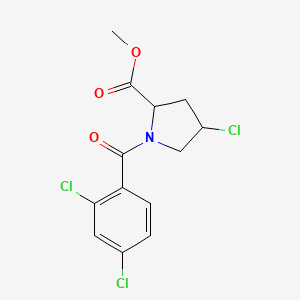
![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)
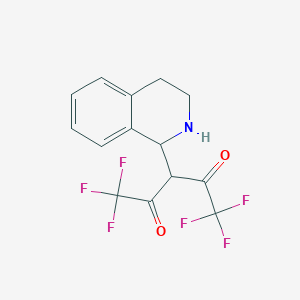
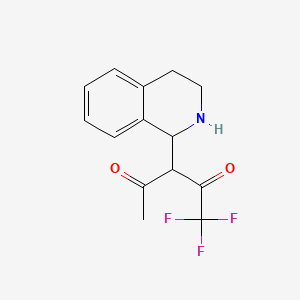
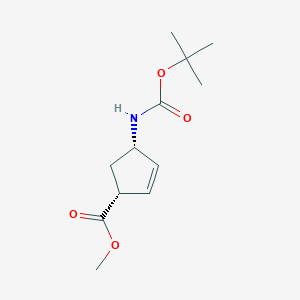
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119507.png)
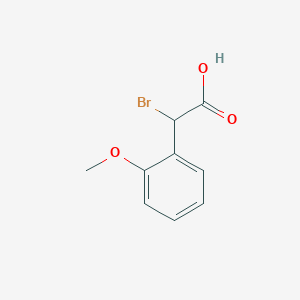
![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)
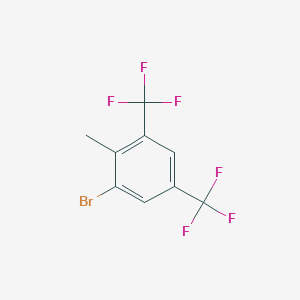
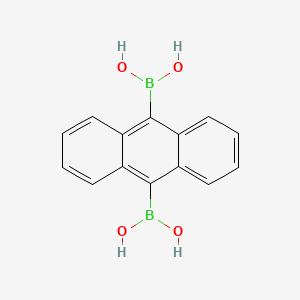
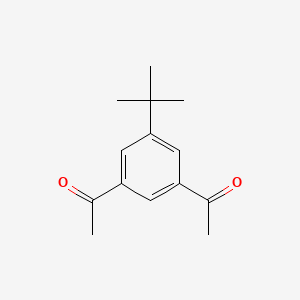
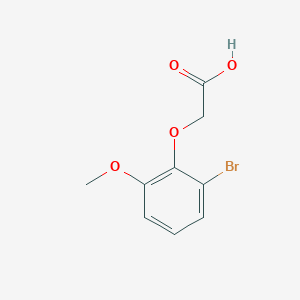
![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)
